1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that features a combination of indazole, piperazine, and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Piperazine Derivative Synthesis: The 2-methoxyphenyl group can be introduced to piperazine through nucleophilic substitution reactions.
Coupling Reactions: The indazole and piperazine derivatives can be coupled using carbodiimide-mediated reactions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for compounds like 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indazol-3-yl)-4-(phenylpiperazin-1-yl)carbonyl-2-pyrrolidinone: Similar structure but different substituents.
1-(1H-Indazol-3-yl)-4-(4-methoxyphenyl)piperazin-1-yl)carbonyl-2-pyrrolidinone: Similar but with a different piperazine derivative.
Uniqueness
The uniqueness of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-9-5-4-8-19(20)26-10-12-27(13-11-26)23(30)16-14-21(29)28(15-16)22-17-6-2-3-7-18(17)24-25-22/h2-9,16H,10-15H2,1H3,(H,24,25) |
InChI Key |
ZUOIGKYBAMCWGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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